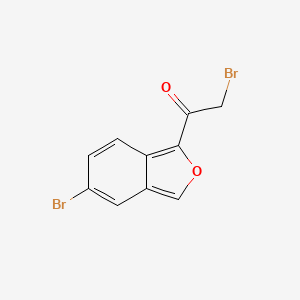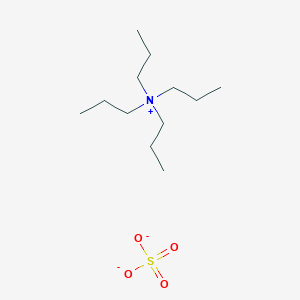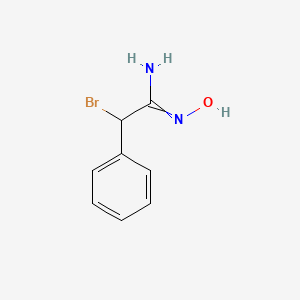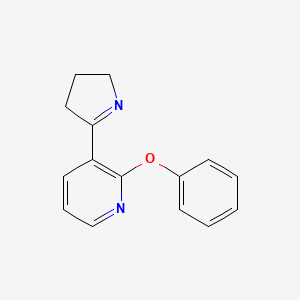
2,5-Dibromopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromopiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing two bromine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dibromopiperidine can be synthesized through the bromination of piperidine. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of bromine and acetic acid remains consistent, but the process is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromopiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of piperidone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Reduction: Piperidine.
Oxidation: Piperidone derivatives.
Applications De Recherche Scientifique
2,5-Dibromopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives has shown potential in developing new drugs for neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-Dibromopyridine: Similar in structure but contains a nitrogen atom in the ring, leading to different chemical properties and applications.
2,6-Dibromopiperidine: Another brominated piperidine with bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 2,5-Dibromopiperidine is unique due to the specific positioning of the bromine atoms, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C5H9Br2N |
|---|---|
Poids moléculaire |
242.94 g/mol |
Nom IUPAC |
2,5-dibromopiperidine |
InChI |
InChI=1S/C5H9Br2N/c6-4-1-2-5(7)8-3-4/h4-5,8H,1-3H2 |
Clé InChI |
HCTZZEWTUFVJMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NCC1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B11822526.png)
![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)

![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)



![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

